(S)-Tert-butyl 3-hydroxyazepane-1-carboxylate
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Overview
Description
(S)-Tert-butyl 3-hydroxyazepane-1-carboxylate is a chemical compound with the molecular formula C11H21NO3. It is a derivative of azepane, a seven-membered heterocyclic compound containing nitrogen. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Tert-butyl 3-hydroxyazepane-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with azepane, which is then subjected to various chemical reactions to introduce the tert-butyl and hydroxy groups.
Protection of Amino Group: The amino group in azepane is protected using tert-butyl chloroformate to form tert-butyl azepane-1-carboxylate.
Hydroxylation: The protected azepane is then hydroxylated at the 3-position using a suitable oxidizing agent such as m-chloroperbenzoic acid (m-CPBA).
Deprotection: Finally, the protecting group is removed under acidic conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-Tert-butyl 3-hydroxyazepane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form different derivatives, such as amines, using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form chlorides.
Common Reagents and Conditions
Oxidation: m-CPBA, PCC
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: SOCl2, phosphorus tribromide (PBr3)
Major Products
Oxidation: Ketones, aldehydes
Reduction: Amines
Substitution: Chlorides, bromides
Scientific Research Applications
(S)-Tert-butyl 3-hydroxyazepane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: The compound is used in the production of fine chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of (S)-Tert-butyl 3-hydroxyazepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the azepane ring provides structural stability. This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-Tert-butyl 3-hydroxyazepane-1-carboxylate: Unique due to its specific substitution pattern and stereochemistry.
Tert-butyl 3-hydroxyazepane-1-carboxylate: Lacks the (S)-stereochemistry, leading to different reactivity and biological activity.
Azepane derivatives: Various derivatives with different substituents and functional groups.
Uniqueness
This compound is unique due to its specific stereochemistry, which can significantly influence its reactivity and interaction with biological targets. This makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
tert-butyl (3S)-3-hydroxyazepane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-7-5-4-6-9(13)8-12/h9,13H,4-8H2,1-3H3/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLXNIRRSRXUTCK-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC(C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCC[C@@H](C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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